methyl}aniline CAS No. 62732-23-4](/img/structure/B14512358.png)
N,N-Dimethyl-4-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is an organic compound with the molecular formula C20H19N5. It is a complex molecule that features multiple functional groups, including dimethylamino, phenylazo, and phenylhydrazinylidene groups. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline typically involves the reaction of N,N-dimethylaniline with diazonium salts. The process begins with the formation of a diazonium salt from aniline derivatives, which is then coupled with N,N-dimethylaniline under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, participate in redox reactions, and undergo photochemical transformations. These interactions are mediated by the functional groups present in the molecule, which can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N,N-Dimethyl-4-(phenylazo)aniline
- N,N-Dimethyl-4-phenylazoaniline
- Dimethyl-4-phenylenediamine
Uniqueness
N,N-Dimethyl-4-{(E)-phenyldiazenylmethyl}aniline is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in multiple types of chemical reactions and its vibrant color make it valuable in various applications .
Propiedades
Número CAS |
62732-23-4 |
|---|---|
Fórmula molecular |
C21H21N5 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N'-anilino-4-(dimethylamino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C21H21N5/c1-26(2)20-15-13-17(14-16-20)21(24-22-18-9-5-3-6-10-18)25-23-19-11-7-4-8-12-19/h3-16,22H,1-2H3 |
Clave InChI |
ARAPGVITTOXPHT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
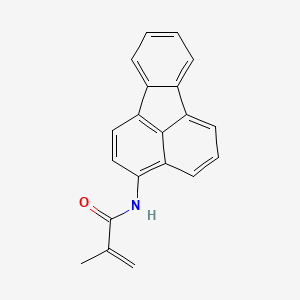
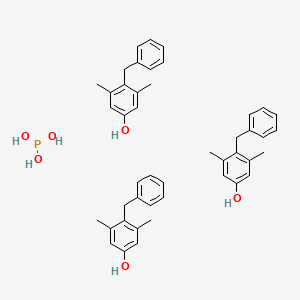
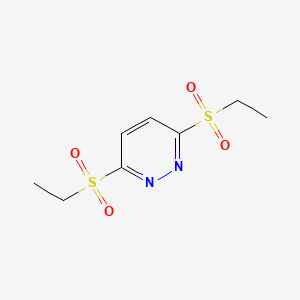

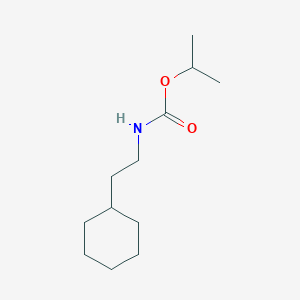

![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
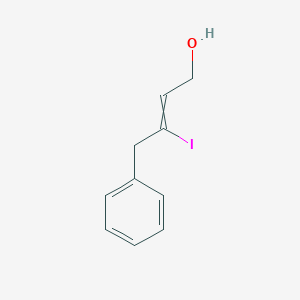


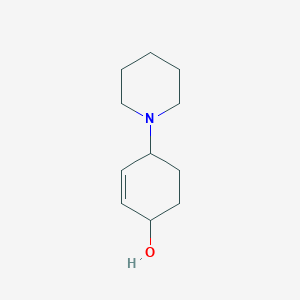
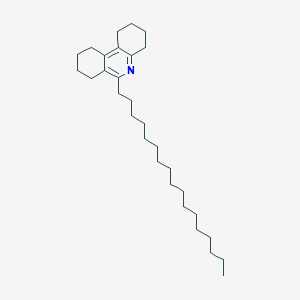
![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
